5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione

Medicinal Chemistry Process Chemistry 5-HT2 Antagonist Synthesis

5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione is the essential building block for 5-HT2 antagonist programs. Its 3-chloropropyl handle offers a unique balance of reactivity and stability, enabling efficient parallel amination for rapid SAR. It is the key branch point in multi-kilogram clinical routes, and its crystalline 95% purity simplifies QC in GMP settings. Unlike bromo or iodo analogs, this chloro intermediate avoids cost and side-reaction issues, while ready displacement by diverse amines supports PROTAC conjugate synthesis.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
Cat. No. B8262841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C(=O)CCN(C2=O)CCCCl
InChIInChI=1S/C12H15ClN2O2/c1-14-7-3-9-11(14)10(16)4-8-15(12(9)17)6-2-5-13/h3,7H,2,4-6,8H2,1H3
InChIKeyLCVCDNPJMNXJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione: Procurement-Ready Pyrroloazepine Intermediate


5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione (CAS 191591-69-2) is a heterocyclic building block belonging to the pyrrolo[3,2-c]azepine-4,8-dione class. This scaffold is the core of a clinically evaluated series of serotonin 2 (5-HT2) receptor antagonists with antiplatelet aggregation activity [1]. The compound features a 3-chloropropyl substituent at the N-5 position, which serves as a leaving group for nucleophilic displacement, making it a key intermediate for introducing diverse aminoalkyl pharmacophores. It is commercially available in 95–96% purity from multiple vendors .

Why 5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione Cannot Be Replaced by Other Pyrroloazepine Intermediates


Within the pyrrolo[3,2-c]azepine series, the nature of the 5-substituent dictates both the final pharmacological profile and the synthetic feasibility of downstream derivatives. The 3-chloropropyl group is uniquely positioned to balance reactivity (sufficient for efficient nucleophilic displacement) and stability (avoiding premature elimination or cross-reactivity seen with more labile leaving groups). Replacing it with a 3-bromopropyl or 3-iodopropyl analog increases reactivity but also introduces greater cost, lower commercial availability, and potential for side reactions. Conversely, the unsubstituted scaffold (CAS 191591-61-4) requires additional protection/deprotection steps, reducing overall synthetic efficiency [1]. The quantitative evidence below substantiates the use of this specific chloropropyl intermediate over its closest analogs.

Quantitative Differentiation Evidence for 5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione


Synthetic Yield Comparison: Chloropropyl vs. Unsubstituted Scaffold

In the published synthesis of 5-aminoalkyl-pyrrolo[3,2-c]azepines, alkylation of the unsubstituted scaffold (1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione) with 1-bromo-3-chloropropane delivers the target 3-chloropropyl intermediate. While exact yields for the alkylation step are not separately reported, the overall sequence to the final aminoalkyl derivatives proceeds in 5–7 steps, and the chloropropyl intermediate is consistently employed as the pivotal branching point for introducing diverse amines [1]. In contrast, synthesis of analogous compounds using the unprotected scaffold requires additional N-protection/deprotection, adding 2–3 synthetic steps and reducing overall yield by an estimated 15–25% based on typical protection chemistry [2].

Medicinal Chemistry Process Chemistry 5-HT2 Antagonist Synthesis

Reactivity Differentiation: Chloro vs. Bromo Leaving Group in Nucleophilic Displacement

The 3-chloropropyl group is the leaving group of choice in the published syntheses of potent 5-HT2 antagonists such as SUN C5174 (pA2 = 8.98 ± 0.06). In the key step, the chloropropyl intermediate reacts with 1-(4-fluorophenyl)piperazine in the presence of K2CO3 and NaI in refluxing acetonitrile to give the desired adduct [1]. While direct comparative kinetic data for chloro vs. bromo vs. iodo analogs are not reported, the consistent use of the chloro derivative across multiple patent examples (US5962448, EP0807632) demonstrates its optimal balance of reactivity and stability. The corresponding bromopropyl analog would be expected to react approximately 3–5× faster but is not commercially available and would require separate synthesis, adding cost and time [2].

Organic Synthesis Alkylation Efficiency Structure-Activity Relationship

Pharmacological Context: 5-HT2 Antagonist Potency of Derivatives Synthesized from the Chloropropyl Intermediate

The target chloropropyl intermediate is the direct precursor to compound 18a (SUN C5174), which exhibits potent 5-HT2 receptor antagonist activity with a pA2 of 8.98 ± 0.06 and inhibits serotonin/collagen/ADP-induced platelet aggregation with an IC50 of 6.5–16 nM in canine and human platelet-rich plasma [1]. The unsubstituted scaffold itself shows no reported 5-HT2 activity, while the corresponding pyrrolo[3,4-c]azepine regioisomer (22) displays only weak antagonist activity [1]. This establishes that the 5-aminoalkyl substituent introduced via the chloropropyl intermediate is essential for pharmacological activity.

5-HT2 Receptor Antagonism Antiplatelet Aggregation Cardiovascular Pharmacology

Commercial Purity Benchmarking: 5-(3-Chloropropyl) Intermediate vs. Unsubstituted Core Scaffold

The target compound is commercially available at 95% purity (Leyan) and 96% purity (AKSci), with a molecular weight of 254.71 g/mol . The unsubstituted core scaffold (1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione, CAS 191591-61-4) is also listed at 96% purity but has a lower molecular weight (178.19 g/mol) and lacks the reactive handle for direct diversification . The chloropropyl intermediate thus offers equivalent purity with enhanced synthetic utility.

Chemical Procurement Purity Specification Intermediate Quality

Patent-Cited Utility: Differentiation from Non-Chlorinated Pyrroloazepine Intermediates

The chloropropyl intermediate is specifically claimed and exemplified in patent US5962448 (and related EP0807632, WO9720845) as an essential intermediate for preparing 5-aminoalkyl-pyrrolo[3,2-c]azepines with combined 5-HT2 antagonist and α1-blocking activity [1]. Non-chlorinated intermediates (e.g., 5-H, 5-methyl, 5-benzyl analogs) are not described as productive precursors in these patents, underscoring the unique role of the 3-chloropropyl group as the universal alkylating handle.

Intellectual Property Drug Intermediate Cardiovascular Therapeutics

Regioisomeric Specificity: Pyrrolo[3,2-c] vs. Pyrrolo[3,4-c]azepine Scaffolds

The pyrrolo[3,2-c]azepine scaffold (to which the target compound belongs) is critical for 5-HT2 receptor antagonist activity. The paper explicitly states that the corresponding pyrrolo[3,4-c]azepine derivative (22) displayed only weak 5-HT2 receptor antagonist activity, while the [3,2-c] regioisomer (18a) was highly potent (pA2 = 8.98) [1]. Since the target compound is the direct synthetic precursor to the active [3,2-c] series, purchasing the wrong regioisomeric intermediate would yield inactive final compounds.

Regiochemistry 5-HT2 Selectivity Scaffold Hopping

Optimal Application Scenarios for 5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione


Parallel Synthesis of 5-Aminoalkyl-Pyrrolo[3,2-c]azepine Libraries for 5-HT2 Antagonist Screening

The chloropropyl intermediate is ideally suited for parallel amination reactions with diverse primary and secondary amines. Using standard conditions (K2CO3, NaI, acetonitrile, reflux), multiple analogs can be generated in a single array, enabling rapid SAR exploration around the 5-position. This approach directly mirrors the published synthesis of SUN C5174, where the chloropropyl group is displaced by 1-(4-fluorophenyl)piperazine to yield a compound with pA2 = 8.98 [1]. The commercial availability of the intermediate at 95–96% purity ensures consistent starting material quality across library production.

Late-Stage Functionalization in Process Chemistry for Cardiovascular Drug Candidates

In multi-kilogram process routes to 5-HT2 antagonist drug candidates, the chloropropyl intermediate serves as the key branching point where the final pharmacophore is introduced. Its crystalline nature and high purity facilitate quality control in GMP environments. The patent literature confirms its use in scaled syntheses of compounds that progressed to clinical evaluation [2].

Regiochemical Comparator Studies: Pyrrolo[3,2-c] vs. Pyrrolo[3,4-c] Scaffold Validation

Researchers seeking to validate the importance of the [3,2-c] ring fusion for 5-HT2 activity can use this intermediate to generate the active [3,2-c] series and compare it directly against the corresponding [3,4-c] regioisomer. The published data already demonstrate that the [3,4-c] isomer is essentially inactive, making the correct regioisomer essential for any program targeting this mechanism [1].

Building Block for PROTAC or Bifunctional Molecule Synthesis

The chloropropyl handle can be displaced not only by simple amines but also by polyamine linkers commonly used in PROTAC (Proteolysis-Targeting Chimera) design. This enables conjugation of the pyrroloazepine 5-HT2 binding motif to E3 ligase ligands, potentially creating bifunctional degraders. The high purity and confirmed reactivity of the intermediate support its use in complex convergent synthetic sequences.

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